4-Ethoxyphenyl chloroacetate

Description

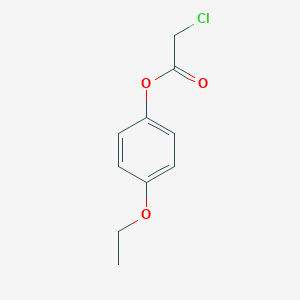

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxyphenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-10(12)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPPIUMBDOFCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427888 | |

| Record name | 4-ethoxyphenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119929-85-0 | |

| Record name | 4-ethoxyphenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxyphenyl chloroacetate IUPAC name and CAS number

IUPAC Name: (4-Ethoxyphenyl) 2-chloroacetate[1]

CAS Number: 119929-85-0[1]

This technical guide provides a comprehensive overview of 4-Ethoxyphenyl chloroacetate, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related chemical structures and general synthetic methodologies to offer a predictive and comparative analysis.

Chemical and Physical Properties

| Property | Value | Source/Method |

| IUPAC Name | (4-Ethoxyphenyl) 2-chloroacetate | [1] |

| CAS Number | 119929-85-0 | [1] |

| Chemical Formula | C₁₀H₁₁ClO₃ | [1] |

| Synonyms | 2-Chloroacetic acid (4-ethoxyphenyl) ester, (4-ethoxyphenyl) 2-chloroethanoate | [1] |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, its synthesis can be logically inferred from standard organic chemistry reactions, specifically the esterification of 4-ethoxyphenol with a chloroacetylating agent.

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of 4-ethoxyphenol with chloroacetyl chloride. This is a standard method for the preparation of chloroacetate esters of phenols. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

4-Ethoxyphenol + Chloroacetyl chloride → (4-Ethoxyphenyl) 2-chloroacetate + HCl

Caption: Proposed reaction scheme for the synthesis of this compound.

General Experimental Protocol for Chloroacetate Ester Synthesis

The following is a generalized protocol based on the synthesis of similar phenolic chloroacetate esters. This protocol would require optimization for the specific synthesis of this compound.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxyphenol in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether, or toluene).

-

Addition of Base: Add a stoichiometric equivalent of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. This will act as a scavenger for the HCl produced during the reaction.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride to the stirred solution at room temperature. The reaction may be exothermic, and cooling in an ice bath may be necessary to control the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted chloroacetyl chloride, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method such as recrystallization or column chromatography.

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound, the broader class of ethoxyphenyl derivatives has been investigated for various pharmacological effects. For instance, some ethoxyphenyl butene derivatives have shown potential as anticancer agents. Additionally, other studies have explored the biological evaluation of N-alkoxyphenyl derivatives as potential antibacterial and antimycobacterial agents.

The chloroacetate functional group is known to be a reactive alkylating agent and is a feature of some biologically active molecules. Therefore, it is plausible that this compound could be investigated as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Logical Workflow for Investigating Novel Compounds

The investigation of a novel compound like this compound would typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A generalized workflow for the investigation of a novel chemical entity.

Conclusion

This compound is a compound with a defined chemical identity but limited publicly available experimental data. This guide has provided its IUPAC name and CAS number and has outlined a probable synthetic route and a general experimental protocol based on established chemical principles. While direct evidence of its biological activity is lacking, the known properties of related ethoxyphenyl and chloroacetate-containing compounds suggest that it could be a valuable intermediate for the synthesis of novel molecules with potential applications in drug discovery and materials science. Further experimental investigation is required to fully characterize its physicochemical properties and to explore its potential biological activities.

References

An In-depth Technical Guide to the Synthesis of 4-Ethoxyphenyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of established and potential synthesis pathways for 4-ethoxyphenyl chloroacetate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The following sections present quantitative data, detailed experimental protocols, and visual representations of the synthetic routes to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathways: An Overview

The primary and most direct route to this compound is the O-acylation of 4-ethoxyphenol with a chloroacetylating agent, typically chloroacetyl chloride. This can be achieved through several methodologies, including reaction in the presence of a basic solvent or under solvent-free conditions with a phase-transfer catalyst. This guide details two such pathways, extrapolated from established procedures for analogous phenolic compounds.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for two distinct synthesis pathways for chloroacetylation of phenolic compounds, which are directly applicable to the synthesis of this compound.

| Parameter | Pathway 1: Chloroacetylation in Benzene | Pathway 2: Chloroacetylation with Pyridine |

| Starting Material | 4-Ethoxyphenol | 4-Ethoxyphenol |

| Acylating Agent | Chloroacetyl Chloride | Chloroacetyl Chloride |

| Solvent | Benzene (absolute) | Pyridine |

| Catalyst/Base | None (HCl is evolved) | Pyridine (acts as solvent and base) |

| Molar Ratio (Phenol:Acyl Chloride) | 1:1 | 1:1 |

| Reaction Temperature | Reflux (approx. 80°C) | Reflux |

| Reaction Time | 10 hours | Not specified, likely until completion |

| Reported Yield | ~87.7% (for p-methoxyphenyl analog)[1] | 60% (for phenyl analog)[1] |

| Work-up | Aqueous alkali wash, extraction, drying | Acid wash, extraction, drying |

| Purification | Distillation under reduced pressure | Distillation under reduced pressure |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Pathway 1: Chloroacetylation of 4-Ethoxyphenol in Benzene

This protocol is adapted from the synthesis of p-methoxyphenyl chloroacetate and is expected to yield the target compound with high purity.[1]

Materials:

-

4-Ethoxyphenol (1 mol equivalent)

-

Chloroacetyl chloride (1 mol equivalent)

-

Absolute Benzene

-

Aqueous alkali solution (e.g., 5% Sodium Carbonate)

-

Anhydrous Calcium Chloride (or other suitable drying agent)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a gas outlet tube for HCl

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, dissolve 4-ethoxyphenol (1 mol equivalent) in absolute benzene.

-

To this solution, add chloroacetyl chloride (1 mol equivalent).

-

Heat the reaction mixture to reflux and maintain for 10 hours. The evolution of hydrogen chloride gas should be observed.

-

After the evolution of hydrogen chloride has ceased, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it twice with an aqueous alkali solution, followed by two washes with water.

-

Extract the organic layer with benzene.

-

Dry the combined organic extracts over anhydrous calcium chloride.

-

Filter to remove the drying agent and evaporate the benzene under reduced pressure using a rotary evaporator.

-

The crude product is then purified by distillation under reduced pressure to afford this compound.

Pathway 2: Chloroacetylation of 4-Ethoxyphenol using Pyridine

This method utilizes pyridine as both a solvent and a base to neutralize the HCl formed during the reaction. This protocol is adapted from the synthesis of phenyl chloroacetate.[1]

Materials:

-

4-Ethoxyphenol (1 mol equivalent)

-

Chloroacetyl chloride (1 mol equivalent)

-

Pyridine

-

Diluted sulfuric acid solution

-

Diethyl ether

-

Anhydrous Calcium Chloride

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxyphenol (1 mol equivalent) in pyridine.

-

Add chloroacetyl chloride (1 mol equivalent) to the solution.

-

Heat the reaction mixture to reflux. The solution will likely change color.

-

After the reaction is complete (as determined by TLC or other monitoring), cool the mixture.

-

Add a diluted sulfuric acid solution and cool with an ice water bath. The product may separate as an oily layer.

-

To remove the pyridine, treat the mixture with diethyl ether and the diluted acid solution in a separatory funnel.

-

Separate the ether layer and dry it over anhydrous CaCl₂.

-

Evaporate the solvent under reduced pressure.

-

The crude product is then distilled under reduced pressure to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the described synthesis pathways.

Caption: Pathway 1: O-Acylation in Benzene.

Caption: Pathway 2: O-Acylation using Pyridine.

References

Physical properties of 4-Ethoxyphenyl chloroacetate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity

| Property | Value | Source |

| IUPAC Name | (4-Ethoxyphenyl) 2-chloroacetate | [1] |

| CAS Number | 119929-85-0 | [1] |

| Chemical Formula | C₁₀H₁₁ClO₃ | [1] |

| Synonyms | 2-Chloroacetic acid (4-ethoxyphenyl) ester, (4-ethoxyphenyl) 2-chloroethanoate | [1] |

Physical Properties: Melting and Boiling Points

Precise melting and boiling points are critical indicators of a substance's purity.[2][3] For pure crystalline solids, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state.[2] Similarly, the boiling point of a pure liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4] The presence of impurities typically leads to a depression and broadening of the melting point range and an elevation of the boiling point.[4]

As of the latest literature review, specific numerical values for the melting and boiling points of 4-Ethoxyphenyl chloroacetate have not been reported. However, based on the properties of structurally similar aromatic esters, it is anticipated to be a solid at room temperature with a distinct melting point and a boiling point that would likely require vacuum distillation to prevent decomposition.

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard laboratory procedures for the experimental determination of the melting and boiling points of a solid organic compound such as this compound.

Determination of Melting Point

The melting point of a solid organic compound is typically determined using a capillary melting point apparatus.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)[5]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small sample of the crystalline this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[2]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 1-2 mm is typically sufficient.[6]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]

-

Approximate Melting Point Determination: A rapid heating rate (approximately 10-20 °C per minute) is initially used to determine an approximate melting range.[5]

-

Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a much slower rate (1-2 °C per minute) to allow for thermal equilibrium.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample. For a pure compound, this range should be narrow (0.5-1.0 °C).

Determination of Boiling Point (Micro Method)

For small quantities of a liquid or a molten solid, the boiling point can be determined using a micro-boiling point or Thiele tube method.[7]

Apparatus:

-

Thiele tube or a small beaker with high-boiling mineral oil[4][7]

-

Small test tube (e.g., 6 x 50 mm) or fusion tube[4]

-

Thermometer

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A few drops of the liquid this compound (if liquid at room temperature) or the molten compound are placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[7]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the Thiele tube's oil bath.[4]

-

Heating: The oil bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[4] At this point, the heating is discontinued.

-

Recording the Boiling Point: The liquid will begin to cool, and the rate of bubbling will decrease. The exact temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point.[4][7] This is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.

Synthesis and Purification Workflow

The synthesis of an aromatic ester like this compound typically involves the reaction of a phenol with a chloroacetylating agent. The subsequent purification is crucial to obtain a compound with sharp physical properties.

Caption: General workflow for the synthesis, purification, and characterization of an aromatic ester.

Conclusion

While the specific melting and boiling points for this compound are not documented in readily accessible scientific literature, this guide provides the established and reliable experimental protocols for their determination. For researchers and professionals in drug development, the accurate measurement of these physical properties is a fundamental step in the characterization and quality assessment of this and other novel chemical entities. The provided workflow and experimental details serve as a practical reference for laboratory practice.

References

Spectroscopic and Structural Analysis of 4-Ethoxyphenyl Chloroacetate: A Technical Guide

This technical guide provides a detailed overview of the predicted spectroscopic data for 4-Ethoxyphenyl chloroacetate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

This compound (IUPAC name: (4-Ethoxyphenyl) 2-chloroacetate) is an organic compound with the chemical formula C₁₀H₁₁ClO₃[1]. Its structure consists of a 4-ethoxyphenyl group attached to a chloroacetate moiety through an ester linkage.

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data of analogous structures, including 4-ethoxyphenylacetic acid, 4-ethoxyphenol, and various chloroacetate esters.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.42 | Triplet | 3H | -OCH₂CH₃ |

| ~4.04 | Quartet | 2H | -OCH₂ CH₃ |

| ~4.30 | Singlet | 2H | Cl-CH₂ -COO- |

| ~6.90 | Doublet | 2H | Aromatic C-H (ortho to -O) |

| ~7.05 | Doublet | 2H | Aromatic C-H (meta to -O) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.7 | -OCH₂C H₃ |

| ~41.0 | C l-CH₂-COO- |

| ~63.8 | -OC H₂CH₃ |

| ~115.0 | Aromatic C-H (ortho to -O) |

| ~122.5 | Aromatic C-H (meta to -O) |

| ~144.0 | Aromatic C (ipso to ester) |

| ~157.0 | Aromatic C (ipso to ether) |

| ~166.0 | -C =O |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2900-3000 | Medium | Aliphatic C-H stretch |

| ~1770 | Strong | C=O (ester) stretch |

| ~1500, ~1600 | Medium | Aromatic C=C stretch |

| ~1240 | Strong | Asymmetric C-O-C (ester) stretch |

| ~1180 | Strong | Asymmetric C-O-C (ether) stretch |

| ~1040 | Medium | Symmetric C-O-C (ether) stretch |

| ~750-800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 214/216 | Moderate | [M]⁺ (Molecular ion) with ³⁵Cl/³⁷Cl isotope pattern |

| 138 | High | [HOC₆H₄OCH₂CH₃]⁺ (loss of chloroacetyl radical) |

| 121 | Moderate | [HOC₆H₄O]⁺ (loss of ethyl group from fragment at 138) |

| 109 | High | [C₆H₄OCH₂CH₃]⁺ (loss of CO from fragment at 138) |

| 77/79 | Moderate | [ClCH₂CO]⁺ (chloroacetyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using a standard high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the reference standard.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Processing: Identify the characteristic absorption bands and their corresponding wavenumbers.

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to the Material Safety of 4-Ethoxyphenyl Chloroacetate

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-Ethoxyphenyl chloroacetate (CAS No. 119929-85-0) is publicly available. This guide has been compiled using data from structurally related and more extensively studied chloroacetate esters, primarily Ethyl chloroacetate, Methyl chloroacetate, and Ethyl 4-chloroacetoacetate. The information herein should be used as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this compound.

Section 1: Chemical Identification and Physical Properties

This compound is an aromatic chloroacetate ester.[1] While specific experimental data for this compound is limited, its properties can be inferred from its structure and data from analogous compounds.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Ethyl chloroacetate | Methyl chloroacetate | Ethyl 4-chloroacetoacetate |

| CAS Number | 119929-85-0[1] | 105-39-5 | 96-34-4 | 638-07-3[2] |

| Molecular Formula | C10H11ClO3[1] | C4H7ClO2 | C3H5ClO2 | C6H9ClO3[2] |

| Molecular Weight | 214.64 g/mol | 122.55 g/mol | 108.52 g/mol | 164.59 g/mol [2] |

| Appearance | Not available | Clear, colorless liquid[3] | Colorless liquid | Clear liquid[4] |

| Odor | Not available | Pungent, fruity[5] | Pungent | Vinegar-like[4] |

| Boiling Point | Not available | 143 °C (289 °F)[6] | 129-131 °C | 103 °C / 217.4 °F[4] |

| Melting Point | Not available | -26 °C (-15 °F)[6] | -32.7 °C | -8 °C / 17.6 °F[4] |

| Flash Point | Not available | 54 °C (129 °F) | 47 °C (117 °F) | 96 °C / 204.8 °F[4] |

| Density | Not available | 1.149 g/mL | 1.238 g/mL | 1.210[4] |

| Solubility in Water | Not available | Insoluble[3] | Slightly soluble | 47.5 G/L WATER (20°C)[4] |

Section 2: Hazard Identification and Classification

Based on the hazard profiles of analogous chloroacetate esters, this compound is anticipated to be a hazardous substance. The primary hazards are associated with the reactive chloroacetyl group.

Anticipated GHS Classification:

-

Acute Toxicity: Oral, Dermal, and Inhalation (Category 3 or 4). Chloroacetate esters are known to be toxic if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Corrosion/Irritation: Category 1B or 2. Expected to cause severe skin burns and irritation.[2][5]

-

Serious Eye Damage/Eye Irritation: Category 1. Expected to cause serious eye damage.[5]

-

Flammability: Flammable liquid and vapor.[5]

Hazard Communication Workflow:

Figure 2: Hazard Communication Workflow for this compound.

Section 3: Toxicological Information

No specific toxicological data for this compound is available. The following data for related compounds indicates that it should be handled with extreme caution.

Table 2: Acute Toxicity Data for Related Chloroacetate Esters

| Compound | Route | Species | Value | Reference |

| Ethyl chloroacetate | Oral | Rat | LD50: 50 - 250 mg/kg | [7] |

| Ethyl chloroacetate | Dermal | Rat | LD50: 161.2 mg/kg | [7] |

| Ethyl 4-chloroacetoacetate | Oral | Rat | LD50: 200 mg/kg | [2] |

| Methyl chloroacetate | Oral | Rat | LD50: 107 mg/kg |

Potential Health Effects:

-

Inhalation: Likely to be toxic if inhaled. Vapors may cause irritation to the respiratory tract, headache, and nausea.[3] Higher exposures could lead to more severe respiratory distress.

-

Skin Contact: Expected to be toxic and corrosive. Contact can cause severe skin irritation and burns.[5] Absorption through the skin may lead to systemic toxicity.

-

Eye Contact: Expected to cause serious and potentially permanent eye damage.[5]

-

Ingestion: Toxic if swallowed. Ingestion can cause irritation of the mouth and stomach.[3]

Section 4: Experimental Protocols and Safe Handling

Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.

General Laboratory Handling Protocol:

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood. Use of explosion-proof electrical equipment is recommended due to the flammability of related compounds.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton). Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit may be necessary.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8] Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Spill and Leak Procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Do not allow the material to enter drains or waterways.

-

Emergency Response Workflow:

Figure 3: Emergency First Aid Procedures for Exposure.

Section 5: Fire-Fighting Measures and Reactivity

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5] Water spray can be used to cool fire-exposed containers.

-

Specific Hazards: Combustion may produce toxic and irritating gases, including hydrogen chloride and carbon monoxide.[5] Vapors may be heavier than air and can travel to a source of ignition and flash back.[8]

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Reactivity and Stability:

-

Reactivity: Chloroacetate esters can react with strong oxidizing agents and strong bases.[8] Hydrolysis can occur, producing chloroacetic acid and the corresponding alcohol.

-

Chemical Stability: Expected to be stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[9]

This technical guide provides a summary of the likely hazards and safe handling practices for this compound based on the available data for analogous compounds. It is imperative for all users to conduct a thorough risk assessment and to handle this chemical with the utmost care in a controlled laboratory environment.

References

- 1. pschemicals.com [pschemicals.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. ETHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. nj.gov [nj.gov]

- 6. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

Proper Handling and Storage of 4-Ethoxyphenyl Chloroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper handling and storage procedures for 4-Ethoxyphenyl chloroacetate (CAS No. 119929-85-0).[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document draws upon safety data from closely related and structurally similar chloroacetate esters to provide guidance. Professionals handling this chemical must conduct a thorough, site-specific risk assessment before commencing any work.

Hazard Identification and Classification

-

Flammability: Chloroacetate esters are often flammable liquids and vapors.[2][3]

-

Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[2][4] Some related compounds are fatal upon skin contact.[2]

-

Corrosivity: Can cause serious eye damage and skin irritation or burns.[2][5][6] It may also be corrosive to the respiratory tract.[2]

-

Allergenic Potential: May cause an allergic skin reaction.[2][6]

-

Aquatic Toxicity: Poses a significant threat to aquatic life.[2][3]

Physical and Chemical Properties

Quantitative data for this compound is sparse. The following table includes data for the closely related "Chloroacetic acid, 4-methoxyphenyl ester" as a proxy, alongside general properties for chloroacetate esters.

| Property | Value (for Chloroacetic acid, 4-methoxyphenyl ester) | Unit | Source |

| Molecular Formula | C₁₀H₁₁ClO₃ | - | [1] |

| CAS Number | 119929-85-0 | - | [1] |

| Normal Boiling Point | 573.12 | K | [7] |

| Enthalpy of Vaporization | 54.52 | kJ/mol | [7] |

| Octanol/Water Partition Coeff. | 1.839 | - | [7] |

Safe Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should guide the selection of appropriate PPE. The following are minimum recommendations:

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield are mandatory.[5] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For extensive handling, flame-retardant and antistatic protective clothing is advised.[2] |

| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[8] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][4] Use explosion-proof electrical and lighting equipment.[2][3]

General Hygiene Practices

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Wash hands thoroughly after handling.[2]

-

Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[2]

Storage Procedures

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

| Storage Parameter | Recommendation |

| Temperature | Store in a cool, dry, and well-ventilated place.[3][8] Keep away from heat sources.[3] |

| Container | Keep in a tightly closed, properly labeled container.[3][8] |

| Incompatible Materials | Store separately from strong oxidizing agents, acids, and bases.[3][8] |

| Security | Store in a locked cabinet or a secure area accessible only to authorized personnel.[2][3] |

Emergency Procedures

Spills and Leaks

In the event of a spill, the following workflow should be initiated:

Caption: A stepwise workflow for safely responding to a spill of this compound.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][8] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[2][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][8] |

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][3] Do not allow the chemical to enter drains or waterways.

Chemical Reactivity and Incompatibilities

The following diagram illustrates the key incompatibilities of chloroacetate esters.

Caption: A diagram showing materials incompatible with this compound.

By adhering to these handling and storage guidelines, researchers and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment. A thorough understanding of the potential hazards and the implementation of robust safety protocols are paramount when working with this and other reactive chemical compounds.

References

- 1. pschemicals.com [pschemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. chemos.de [chemos.de]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Chloroacetic acid, 4-methoxyphenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Potential Hazards and Toxicity of 4-Ethoxyphenyl Chloroacetate

Disclaimer: No direct toxicological studies have been identified for 4-Ethoxyphenyl chloroacetate. The following information is based on a read-across approach from structurally related compounds, primarily ethyl chloroacetate and monochloroacetic acid. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for a compound-specific Safety Data Sheet (SDS).

Introduction

This technical guide provides a summary of the potential hazards, toxicity, and safe handling procedures for this compound, based on data from analogous compounds. It also outlines standard experimental protocols for assessing its toxicity.

Physicochemical Information (Inferred)

Based on its structure, this compound is expected to be a liquid or a low-melting solid at room temperature. It is likely to have limited solubility in water but should be soluble in common organic solvents.

Potential Hazards and Toxicity (Inferred from Structurally Related Compounds)

The primary hazards associated with this compound are inferred from data on ethyl chloroacetate and monochloroacetic acid. The chloroacetate moiety is the key toxicophore.

3.1. Acute Toxicity

Quantitative acute toxicity data for the closely related ethyl chloroacetate is summarized in the table below. It is anticipated that this compound would exhibit a similar toxicity profile.

| Compound | Exposure Route | Test Species | LD50/LC50 Value | Reference |

| Ethyl chloroacetate | Oral | Rat | 180 mg/kg | [1] |

| Ethyl chloroacetate | Dermal | Rabbit | 230 mg/kg | [1] |

| Ethyl chloroacetate | Dermal | Rat | 161.2 mg/kg | [2] |

| Ethyl chloroacetate | Inhalation | Rat | 3.33 mL/m³ (4 h) | |

| Ethyl chloroacetate | Inhalation | Rat | 3.83 mg/L (4 h) | [1] |

3.2. Hazard Identification

Based on the data for ethyl chloroacetate, this compound is likely to be classified as:

-

Fatal in contact with skin [3]

-

Causes skin irritation [3]

-

May cause an allergic skin reaction [3]

-

Causes serious eye damage [3]

-

Very toxic to aquatic life [3]

3.3. Routes of Exposure and Symptoms

-

Inhalation: Inhalation of vapors or mists may cause irritation to the respiratory tract, sore throat, and coughing.[4] High concentrations could lead to systemic toxicity.

-

Dermal Contact: The substance can be absorbed through the skin in toxic amounts.[4] It is expected to cause skin irritation, and prolonged or repeated contact may lead to an allergic skin reaction.[3][4]

-

Eye Contact: Direct contact is likely to cause severe eye irritation and potentially irreversible damage.[4] It is also a lachrymator, meaning it can induce tearing.[3]

-

Ingestion: Ingestion can be toxic and may cause a burning sensation, nausea, vomiting, and abdominal pain.[4]

3.4. Chronic Exposure

Repeated or prolonged contact may cause skin sensitization.[4] The long-term effects of exposure to this compound have not been studied.

Mechanism of Toxicity

The systemic toxicity of chloroacetates is primarily due to the metabolic inhibition caused by the monochloroacetate anion.[3] It is hypothesized that this compound would be hydrolyzed in vivo to 4-ethoxyphenol and monochloroacetic acid. Monochloroacetic acid is a known inhibitor of several key enzymes in cellular metabolism.

The primary mechanism of monochloroacetic acid toxicity involves the inhibition of enzymes in the glycolytic pathway and the tricarboxylic acid (TCA) cycle.[3] This disruption of cellular energy metabolism (ATP production) and the resulting accumulation of lactic acid can lead to metabolic acidosis.[3][5] Organs with high energy demands, such as the heart, central nervous system, and muscles, are particularly susceptible to damage.[1][3]

Caption: Inferred mechanism of toxicity for this compound.

Proposed Experimental Protocols for Toxicity Assessment

Given the lack of specific data, the following standard experimental protocols are recommended for assessing the toxicity of this compound.

5.1. In Vivo Acute Toxicity Studies

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) should be followed.

5.1.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423) [6][7]

-

Principle: This is a stepwise procedure using a small number of animals per step to classify the substance based on its acute oral toxicity.[6]

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[8]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The substance is administered orally to a group of three animals.[6]

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]

-

Body weights are recorded weekly.

-

The outcome of the first step determines the next step:

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

The procedure is continued until a stopping criterion is met (e.g., mortality at a certain dose level or no effects at the highest dose).

-

-

Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

5.1.2. Acute Dermal Toxicity (OECD Guideline 402) [9][10]

-

Principle: To assess the potential short-term hazards of a substance when applied to the skin.[11]

-

Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) of the test animals (usually rats or rabbits) for 24 hours.[11] Animals are observed for at least 14 days for signs of toxicity and mortality.[11]

5.1.3. Acute Inhalation Toxicity (OECD Guideline 403) [12][13]

-

Principle: To determine the health hazards from short-term exposure to an airborne substance.[12]

-

Procedure: Animals (usually rats) are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a fixed period (typically 4 hours).[13] They are then observed for at least 14 days.[13]

5.2. In Vitro Cytotoxicity Assays

In vitro methods offer a rapid and cost-effective way to screen for potential toxicity early in the development process.[14][15]

-

Principle: To assess the effect of the test substance on the viability and function of cultured cells.[14]

-

Cell Lines: A variety of cell lines can be used, such as HepG2 (liver), HaCaT (skin), or A549 (lung), to assess organ-specific toxicity.[14]

-

Assay Types:

-

Cell Viability Assays (e.g., MTT, MTS): Measure the metabolic activity of cells, which correlates with the number of viable cells.[16]

-

Membrane Integrity Assays (e.g., LDH release): Detect damage to the cell membrane by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[14]

-

Apoptosis Assays (e.g., Caspase-3/7 activity): Measure the activity of caspases, which are key enzymes in the apoptotic pathway.[14]

-

-

Procedure:

-

Cells are seeded in microplates and allowed to attach.

-

The test substance is added at various concentrations.

-

After a defined exposure period (e.g., 24, 48, 72 hours), the chosen cytotoxicity assay is performed.

-

The results are used to determine the IC50 value (the concentration that inhibits cell viability by 50%).

-

Caption: Workflow for in vitro cytotoxicity assessment.

Safe Handling and First Aid

Given the inferred toxicity, strict safety precautions should be followed when handling this compound.

-

Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Conclusion

While specific toxicological data for this compound is lacking, a read-across from structurally similar compounds like ethyl chloroacetate and monochloroacetic acid suggests that it should be handled as a highly toxic substance. It is likely to be toxic via oral, dermal, and inhalation routes of exposure and can cause severe eye and skin irritation. The primary mechanism of systemic toxicity is expected to be the inhibition of cellular energy metabolism. For definitive hazard assessment, it is crucial to conduct specific toxicological studies following standardized protocols such as those outlined by the OECD. In the absence of such data, stringent safety measures must be implemented to minimize exposure and ensure the safety of laboratory personnel.

References

- 1. academic.oup.com [academic.oup.com]

- 2. oecd.org [oecd.org]

- 3. Monochloroacetic Acid Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 5. epa.gov [epa.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. search.library.doc.gov [search.library.doc.gov]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. kosheeka.com [kosheeka.com]

- 16. In vitro toxicology - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4-Ethoxyphenyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxyphenyl chloroacetate, a halogenated aromatic ester, holds significance as a potential intermediate in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via esterification, and an analysis of its structural characteristics. While specific biological activities and signaling pathways remain an area for further investigation, this document lays the foundational chemical knowledge for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 119929-85-0. Its molecular structure consists of a 4-ethoxyphenyl group attached to a chloroacetate moiety.[1]

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | (4-ethoxyphenyl) 2-chloroacetate[1] |

| CAS Number | 119929-85-0[1] |

| Chemical Formula | C10H11ClO3[1] |

| Synonyms | 2-Chloroacetic acid (4-ethoxyphenyl) ester, (4-ethoxyphenyl) 2-chloroethanoate[1] |

Due to the limited availability of experimental data in public literature, a comprehensive table of physical and chemical properties for this compound cannot be provided at this time. However, based on the properties of the structurally similar compound, 4-methoxyphenyl 2-chloroacetate, it can be inferred that it is likely a solid at room temperature with a defined melting point.

Table 2: Predicted and Related Compound Properties

| Property | Value (this compound) | Value (4-Methoxyphenyl 2-chloroacetate - for comparison) |

| Molecular Weight | 214.64 g/mol | 200.62 g/mol [2] |

| Storage Temperature | Not specified | 4°C[2] |

| Topological Polar Surface Area (TPSA) | Not specified | 35.53 Ų[2] |

| LogP | Not specified | 1.8394[2] |

| Hydrogen Bond Acceptors | Not specified | 3[2] |

| Hydrogen Bond Donors | Not specified | 0[2] |

| Rotatable Bonds | Not specified | 3[2] |

Synthesis of this compound

The primary method for the synthesis of this compound is the esterification of 4-ethoxyphenol with chloroacetyl chloride. This reaction involves the nucleophilic attack of the hydroxyl group of 4-ethoxyphenol on the carbonyl carbon of chloroacetyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct.

Experimental Protocol: Esterification of 4-Ethoxyphenol

This protocol is a generalized procedure based on standard esterification reactions of phenols with acyl chlorides.

Materials:

-

4-Ethoxyphenol

-

Chloroacetyl chloride

-

Anhydrous diethyl ether (or a similar inert solvent like dichloromethane)

-

A suitable base (e.g., pyridine or triethylamine)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxyphenol in a suitable volume of an anhydrous inert solvent (e.g., diethyl ether).

-

Addition of Base: Add an equimolar amount of a base (e.g., pyridine or triethylamine) to the solution. The base acts as a scavenger for the HCl gas produced during the reaction.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Chloroacetyl Chloride: Slowly add an equimolar amount of chloroacetyl chloride dropwise from the dropping funnel to the stirred reaction mixture. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding cold 1 M hydrochloric acid to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

dot

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons of the phenyl ring (typically two doublets in the aromatic region), and a singlet for the methylene protons of the chloroacetyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the ethoxy group, the aromatic carbons (with quaternary carbons appearing at different chemical shifts than the protonated carbons), the carbonyl carbon of the ester, and the methylene carbon attached to the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1750-1735 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations for the ester and ether linkages, and C-H stretching vibrations for the aromatic and aliphatic protons.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the chloroacetyl group, the ethoxy group, and other characteristic fragments of the molecule.

dot

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are limited in the available literature, related compounds, such as substituted phenyl chloroacetamides, have been investigated for their antimicrobial potential.[3] These studies suggest that the presence of a halogenated phenyl ring can contribute to biological activity, possibly due to increased lipophilicity which facilitates passage through cell membranes.[3]

Further research is required to elucidate the specific biological effects and potential applications of this compound in drug development. Its role as a synthetic intermediate could lead to the creation of novel compounds with a range of pharmacological activities.

Conclusion

This technical guide has summarized the currently available information on this compound, providing a foundational understanding of its chemical nature and a practical, albeit generalized, protocol for its synthesis. The lack of comprehensive experimental data, particularly regarding its physical properties, detailed spectroscopic characterization, and biological activity, highlights a significant gap in the scientific literature. Further research into this compound is warranted to fully explore its potential as a building block in organic synthesis and for the development of new therapeutic agents. Researchers are encouraged to use the information provided herein as a starting point for their investigations into this and related compounds.

References

Commercial suppliers and purchasing options for 4-Ethoxyphenyl chloroacetate

An In-depth Technical Guide to 4-Ethoxyphenyl chloroacetate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 119929-85-0), a chemical compound of interest to researchers and professionals in the field of drug development and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and draws comparisons with structurally related compounds to offer insights into its properties, potential synthesis, and applications.

Chemical Identity

This compound is an ester of chloroacetic acid and 4-ethoxyphenol. Its core structure consists of a 4-ethoxyphenyl group attached to a chloroacetate moiety.

| Identifier | Value | Source |

| CAS Number | 119929-85-0 | P&S Chemicals[1] |

| IUPAC Name | (4-Ethoxyphenyl) 2-chloroacetate | P&S Chemicals[1] |

| Chemical Formula | C10H11ClO3 | P&S Chemicals[1] |

| Synonyms | 2-Chloroacetic acid (4-ethoxyphenyl) ester, (4-ethoxyphenyl) 2-chloroethanoate | P&S Chemicals[1] |

Commercial Suppliers and Purchasing Options

This compound is available from specialized chemical suppliers that cater to the research and development sector. These companies typically offer a range of fine chemicals, intermediates, and building blocks for organic synthesis.

Types of Suppliers:

-

Fine Chemical Suppliers: Companies like P&S Chemicals list this specific compound, indicating its availability for purchase.[1] Other global suppliers of research chemicals are also likely sources.

-

Custom Synthesis Providers: For larger quantities or specific purity requirements, contract research organizations (CROs) and custom synthesis companies can prepare this compound on demand.

Purchasing Options:

-

Catalog Purchase: The most common method for obtaining small quantities (milligrams to grams) for research purposes is through online catalogs of chemical suppliers.

-

Request for Quotation (RFQ): For bulk quantities or custom specifications, researchers can submit an RFQ to suppliers. This is a standard procedure for less common or specialty chemicals.

When purchasing, it is crucial to request and review the Certificate of Analysis (CoA) to verify the identity and purity of the compound.

Physicochemical Properties (Inferred)

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Weight | 214.64 g/mol | Calculated from the chemical formula (C10H11ClO3) |

| Physical State | Likely a solid at room temperature | Based on related aromatic chloroacetates. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and have low solubility in water. | General solubility of esters and aromatic compounds. |

| Purity (Commercial) | Typically ≥98% | Standard purity for research-grade chemicals from suppliers like ChemScene for related compounds.[2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published in the reviewed literature. However, a standard esterification procedure is the most probable synthetic route.

Proposed Synthetic Route: Esterification

The most straightforward method for preparing this compound is the esterification of 4-ethoxyphenol with chloroacetyl chloride or chloroacetic acid.

General Experimental Protocol (Inferred):

-

Reaction Setup: To a solution of 4-ethoxyphenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., triethylamine or pyridine) is added. The mixture is cooled in an ice bath.

-

Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the cooled solution. The reaction is allowed to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Potential Applications in Drug Discovery

While there are no specific reports on the biological activity or applications of this compound, its structure suggests potential as an intermediate in the synthesis of more complex molecules for drug discovery. Chloro-containing compounds are prevalent in pharmaceuticals and are key components in many approved drugs.[4][5]

Role as a Chemical Intermediate:

-

Synthesis of Heterocyclic Compounds: The reactive chloroacetyl group can be used to introduce this moiety onto other molecules, which can then be used in cyclization reactions to form various heterocyclic systems.[6]

-

Precursor for Active Pharmaceutical Ingredients (APIs): Similar chloroacetate derivatives serve as crucial precursors in the synthesis of various APIs.[6][7] The 4-ethoxyphenyl group is also a common feature in biologically active molecules.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the reactivity of the chloroacetyl group, it should be handled with care. It is likely to be an irritant and potentially lachrymatory. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a specialty chemical with potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. While detailed experimental data for this specific molecule is scarce, its properties and reactivity can be reasonably inferred from related compounds. Researchers interested in this compound should source it from reputable fine chemical suppliers and handle it with appropriate safety measures. Its utility in the synthesis of more complex molecular architectures makes it a compound of interest for further investigation in medicinal chemistry and drug discovery programs.

References

- 1. pschemicals.com [pschemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. Phenyl chloroacetate | C8H7ClO2 | CID 12108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Reactivity of the Chloroacetate Group on an Ethoxyphenyl Scaffold

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ethoxyphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] When functionalized with a chloroacetate group, it introduces a versatile chemical handle amenable to a variety of transformations crucial for drug synthesis, linker chemistry, and the introduction of prodrug moieties. This guide provides a comprehensive overview of the core reactivity of the chloroacetate group attached to an ethoxyphenyl backbone, focusing on the key reaction pathways, quantitative kinetic insights, and detailed experimental protocols. The inherent electrophilicity of both the acyl carbon and the α-carbon defines its chemical behavior, making it a target for nucleophilic attack under various conditions. Understanding these fundamental principles is paramount for its effective utilization in the design and synthesis of novel therapeutic agents.

Core Reactivity Principles

The reactivity of ethoxyphenyl chloroacetate is dominated by two primary electrophilic centers: the carbonyl carbon of the ester and the adjacent α-carbon bearing the chlorine atom. The ethoxyphenyl group, typically connected via the ester's oxygen atom, exerts a modest electronic influence on the reactive chloroacetyl moiety.

-

Carbonyl Carbon: This site is susceptible to nucleophilic acyl substitution . The reaction proceeds through a characteristic tetrahedral intermediate. The reactivity is influenced by the stability of the ethoxyphenoxide leaving group.[3]

-

α-Carbon: This carbon is prone to bimolecular nucleophilic substitution (SN2) reactions. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of this center, while the chlorine atom serves as an effective leaving group.[4]

The interplay between these two pathways is often dictated by the nature of the nucleophile and the reaction conditions.

Caption: Primary electrophilic sites on the ethoxyphenyl chloroacetate scaffold.

Key Chemical Transformations

Nucleophilic Acyl Substitution

This class of reactions involves the attack of a nucleophile on the ester's carbonyl carbon. It is a fundamental transformation for esters and can be catalyzed by either acid or base. The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of the ethoxyphenoxide leaving group.[3][5]

References

Methodological & Application

Standard experimental protocols for reactions involving 4-Ethoxyphenyl chloroacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 4-Ethoxyphenyl chloroacetate, a versatile bifunctional reagent. Its unique structure, incorporating an activated chloroacetyl group and a phenoxy ether, makes it a valuable building block in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceutical agents. The protocols outlined below are based on established chemical principles for analogous compounds and serve as a comprehensive guide for laboratory implementation.

Physicochemical and Spectroscopic Data

A summary of the key physical and predicted spectroscopic data for this compound is provided below. The NMR data is estimated based on the analysis of structurally similar compounds.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.64 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Predicted ¹H NMR | See Table 2 below |

| Predicted ¹³C NMR | See Table 3 below |

Key Reactions and Experimental Protocols

N-Alkylation of Primary Amines

This compound serves as an effective reagent for the N-alkylation of primary amines. The chloroacetyl group readily undergoes nucleophilic substitution by the amine, forming a new carbon-nitrogen bond. This reaction is fundamental in the synthesis of various nitrogen-containing compounds, including potential drug candidates.

Experimental Protocol: Synthesis of 2-((4-ethoxyphenyl)oxy)-N-(alkyl/aryl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 eq.) in a suitable solvent such as acetone or acetonitrile.

-

Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution to act as a proton scavenger.

-

Addition of this compound: To the stirred suspension, add this compound (1.0 eq.) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data for N-Alkylation of a Primary Amine (Exemplary)

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| This compound | 214.64 | 1.0 | - |

| Primary Amine (e.g., Aniline) | 93.13 | 1.0 | - |

| Potassium Carbonate | 138.21 | 2.0 | - |

| Product | 271.31 | - | >85 (Typical) |

S-Alkylation of Thiols

Similar to its reaction with amines, this compound can be used to alkylate thiols, forming thioether derivatives. This reaction is significant in the synthesis of sulfur-containing molecules with potential biological activities.

Experimental Protocol: Synthesis of S-(4-ethoxyphenyl) 2-mercaptoacetate derivatives

-

Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

-

Addition of Base: Add a base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) to the solution at 0 °C to deprotonate the thiol and form the more nucleophilic thiolate.

-

Addition of this compound: Add this compound (1.0 eq.) to the reaction mixture.

-

Reaction Conditions: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is generally complete within 2-6 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Quantitative Data for S-Alkylation of a Thiol (Exemplary)

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| This compound | 214.64 | 1.0 | - |

| Thiol (e.g., Thiophenol) | 110.18 | 1.0 | - |

| Potassium Carbonate | 138.21 | 2.0 | - |

| Product | 288.36 | - | >90 (Typical) |

Hydrolysis to 4-Ethoxyphenylacetic Acid

The ester and chloroacetyl functionalities of this compound can be hydrolyzed to yield 4-ethoxyphenylacetic acid, a valuable intermediate in the synthesis of pharmaceuticals.

Experimental Protocol: Synthesis of 4-Ethoxyphenylacetic Acid

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of a suitable solvent (e.g., ethanol or THF) and an aqueous solution of a strong base like sodium hydroxide (NaOH, >2.0 eq.).

-

Reaction Conditions: Heat the mixture to reflux. The hydrolysis of both the ester and the chloro group will occur. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate to remove the organic solvent.

-

Acidification: Dilute the residue with water and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.

-

Isolation: The product, 4-ethoxyphenylacetic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Hydrolysis

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| This compound | 214.64 | 1.0 | - |

| Sodium Hydroxide | 40.00 | >2.0 | - |

| 4-Ethoxyphenylacetic Acid | 180.20 | - | >90 (Typical) |

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to O) |

| ~6.85 | d, J ≈ 9.0 Hz | 2H | Ar-H (meta to O) |

| ~4.30 | s | 2H | -O-C(=O)-CH₂-Cl |

| ~4.00 | q, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₃ |

| ~1.40 | t, J ≈ 7.0 Hz | 3H | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | -C=O |

| ~157.0 | Ar-C (para to O) |

| ~144.0 | Ar-C (ipso to O) |

| ~122.0 | Ar-CH (ortho to O) |

| ~115.0 | Ar-CH (meta to O) |

| ~64.0 | -O-CH₂-CH₃ |

| ~41.0 | -CH₂-Cl |

| ~15.0 | -CH₂-CH₃ |

Experimental Workflow Diagrams

Caption: Workflow for N-alkylation of primary amines.

Caption: Workflow for S-alkylation of thiols.

Caption: Workflow for hydrolysis to 4-ethoxyphenylacetic acid.

Application Notes and Protocols: The Potential of 4-Ethoxyphenyl Chloroacetate in the Development of Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 4-Ethoxyphenyl chloroacetate is not currently a widely recognized active ingredient in commercial agrochemicals, its chemical structure presents it as a valuable and versatile building block for the synthesis of novel compounds with potential herbicidal, fungicidal, or insecticidal properties. This document outlines the prospective role of this compound as a synthon, providing detailed hypothetical application notes and experimental protocols for its use in the development of new agrochemical candidates. The information is based on the known biological activities of related phenoxyacetate and chloroacetamide compounds.

Introduction

The phenoxyacetic acid scaffold is a well-established pharmacophore in the agrochemical industry, most notably in the class of auxin-mimicking herbicides.[1] Similarly, the chloroacetyl moiety is a reactive chemical handle frequently employed in the synthesis of various biologically active molecules, including the chloroacetamide class of herbicides.[2][3] The combination of these two functionalities in this compound offers a promising starting point for the generation of new agrochemical entities through nucleophilic substitution reactions at the chloroacetyl group.

This document explores the potential of this compound in the synthesis of novel N-substituted-2-(4-ethoxyphenoxy)acetamides and outlines a general protocol for their preparation and evaluation.

Hypothesized Signaling Pathway and Mode of Action

Novel compounds synthesized from this compound, particularly N-aryl-2-(4-ethoxyphenoxy)acetamides, could potentially exhibit herbicidal activity through the disruption of cell growth and division, a mode of action observed in some acetamide herbicides. The 4-ethoxyphenoxy moiety could influence the molecule's uptake, translocation, and binding affinity to the target protein. A hypothetical signaling pathway for such a compound could involve the inhibition of a key enzyme involved in very-long-chain fatty acid synthesis, leading to a cascade of events culminating in the cessation of weed growth.

Caption: Hypothetical signaling pathway for a novel agrochemical.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound would involve the esterification of 4-ethoxyphenol with chloroacetic acid or, more efficiently, the acylation of 4-ethoxyphenol with chloroacetyl chloride in the presence of a base.

Materials:

-

4-Ethoxyphenol

-

Chloroacetyl chloride

-

Triethylamine or Pyridine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-ethoxyphenol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Synthesis of N-Aryl-2-(4-ethoxyphenoxy)acetamides

This protocol describes a general method for the synthesis of novel agrochemical candidates via the reaction of this compound with various substituted anilines.

References

Application Notes and Protocols: 4-Ethoxyphenyl Chloroacetate in Flow Chemistry Systems

For Researchers, Scientists, and Drug Development Professionals